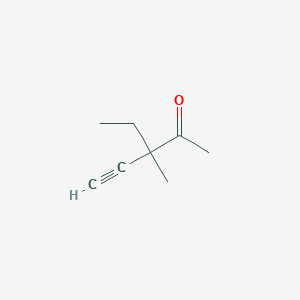

3-Ethyl-3-methylpent-4-yn-2-one

Description

3-Ethyl-3-methylpent-4-yn-2-one is an organic compound belonging to the class of alkynes, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both an ethyl and a methyl group attached to a pentynone backbone. Alkynes are unsaturated hydrocarbons with the general formula (C_nH_{2n-2}), and they are known for their reactivity due to the presence of the triple bond .

Properties

IUPAC Name |

3-ethyl-3-methylpent-4-yn-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-5-8(4,6-2)7(3)9/h1H,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMWLQGVQRTZRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Ethyl-3-methylpent-4-yn-2-one can be achieved through various synthetic routes. One common method involves the Schreiber-modified Nicholas reaction, which converts 3-ethyl-2-methylpent-4-ynoic acid to the analogous chiral Weinreb pentynamide. This intermediate is then treated with tributyltin-one-carbon synthons to create a 1-hydroxyhex-5-yn-2-one scaffold . Industrial production methods may involve similar synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

3-Ethyl-3-methylpent-4-yn-2-one undergoes several types of chemical reactions, including:

Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the triple bond.

Common reagents used in these reactions include hydrogen gas with palladium catalysts for hydrogenation, and various oxidizing agents like potassium permanganate for oxidation . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Ethyl-3-methylpent-4-yn-2-one has several applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, particularly in the study of reaction mechanisms and synthetic methodologies.

Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.

Medicine: Its derivatives may have potential therapeutic applications, although specific uses would depend on further research.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Ethyl-3-methylpent-4-yn-2-one exerts its effects involves interactions with various molecular targets. The triple bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

3-Ethyl-3-methylpent-4-yn-2-one can be compared with other alkynes and ketones. Similar compounds include:

3-Methyl-3-penten-2-one: An unsaturated aliphatic ketone used as an intermediate in organic synthesis.

3-Methyl-1-penten-4-yn-3-ol: A compound that reacts with ruthenium vinyl carbene to form a ten-membered η2-olefin coordinated ruthenacycle.

The uniqueness of 3-Ethyl-3-methylpent-4-yn-2-one lies in its specific structure, which combines an ethyl and a methyl group with a pentynone backbone, providing distinct reactivity and applications.

Biological Activity

3-Ethyl-3-methylpent-4-yn-2-one, a compound with the molecular formula CHO, is a member of the alkyne family and has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in various fields.

Chemical Structure and Properties

3-Ethyl-3-methylpent-4-yn-2-one features a unique structure characterized by an alkyne functional group and a ketone. Its chemical structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 100.13 g/mol |

| Boiling Point | 165 °C |

| Melting Point | -20 °C |

| Density | 0.81 g/cm³ |

The biological activity of 3-Ethyl-3-methylpent-4-yn-2-one is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The alkyne and ketone groups allow for diverse chemical reactions, such as:

- Hydrogen Bond Formation : The presence of the carbonyl group enables hydrogen bonding, which can enhance interactions with biological macromolecules.

- Nucleophilic Attack : The electrophilic nature of the carbonyl carbon can facilitate nucleophilic attack by biological nucleophiles.

Antimicrobial Activity

Research indicates that 3-Ethyl-3-methylpent-4-yn-2-one exhibits significant antimicrobial properties. A study conducted by demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 3-Ethyl-3-methylpent-4-yn-2-one on cancer cell lines. A notable study reported the following IC values:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These results indicate that the compound possesses selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various alkynones, including 3-Ethyl-3-methylpent-4-yn-2-one. The results indicated that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics. This synergy may enhance therapeutic outcomes in treating resistant bacterial infections.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of 3-Ethyl-3-methylpent-4-yn-2-one in combination with chemotherapeutic agents. The study found that co-treatment with this compound significantly reduced cell viability in resistant cancer cell lines compared to treatment with chemotherapeutics alone. This suggests potential applications in overcoming drug resistance in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.